molecular formula C7H6ClN3OS B1404922 5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine CAS No. 1706440-50-7

5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1404922
M. Wt: 215.66 g/mol
InChI Key: QGRYAJWBHXOCLP-UHFFFAOYSA-N
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Description

“(5-Chlorothiophen-2-yl)methanamine” is a chemical compound with the CAS Number: 214759-22-5 . It has a molecular weight of 147.63 and is usually stored in a dark place, under an inert atmosphere, and in a freezer under -20C . It’s a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(5-Chlorothiophen-2-yl)methanamine” is 1S/C5H6ClNS/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 .


Physical And Chemical Properties Analysis

“(5-Chlorothiophen-2-yl)methanamine” has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.16 cm/s . It has a Log Po/w (iLOGP) of 1.85 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization for Biological Evaluation: Novel derivatives of 1,3,4-oxadiazol-2-amine, including similar compounds, have been synthesized and characterized for further biological evaluation. These derivatives are synthesized through a series of reactions starting from carbazole and are characterized using various spectral studies (Sharma, Kumar, & Pathak, 2014).
  • Crystal Structure Analysis: The synthesis and crystal structure of similar 1,3,4-oxadiazol-2-amine derivatives have been explored. The crystallographic analysis provides insight into the molecular structure and potential applications of these compounds (Zhu et al., 2021).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activities: Some derivatives of 1,3,4-oxadiazol-2-amine have demonstrated significant antimicrobial activities. This includes promising antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Saundane, Verma, & Katkar, 2013).
  • Anticancer Applications: Similar 1,3,4-oxadiazol-2-amine derivatives have shown potential as anticancer agents. Their activity against human cancer cell lines, including breast cancer, has been noted, suggesting their utility in cancer research and potential therapeutic applications (Ahsan & Shastri, 2015).

Chemical Properties and Reactions

  • Chemical Reactions and Stability: The synthesis and reactions of 1,3,4-oxadiazol-2-amine derivatives, including their stability and reactivity under different conditions, have been studied. These studies contribute to understanding the chemical nature and potential applications of these compounds in various fields (Paepke, Reinke, Peseke, & Vogel, 2009).

Potential in Sensing and Inhibition Studies

  • Fluoride Chemosensors: Research has been conducted on derivatives of 1,3,4-oxadiazol-2-amine for their potential use as fluoride chemosensors. These compounds have shown promising results in detecting fluoride ions, indicating their potential application in environmental and analytical chemistry (Ma et al., 2013).

Safety And Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

Thiophene and its substituted derivatives, such as “(5-Chlorothiophen-2-yl)methanamine”, show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c8-5-2-1-4(13-5)3-6-10-11-7(9)12-6/h1-2H,3H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRYAJWBHXOCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((5-Chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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